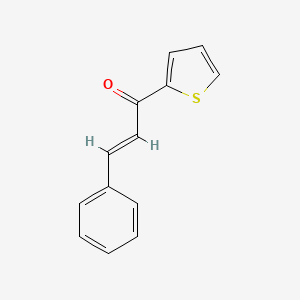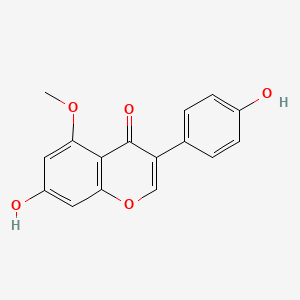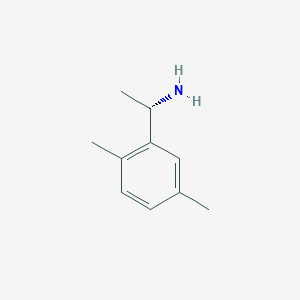
(1S)-1-(2,5-dimethylphenyl)ethanamine
描述
(1S)-1-(2,5-dimethylphenyl)ethanamine, also known as ephedrine, is a naturally occurring alkaloid found in plants of the Ephedra genus. It has been used for centuries in traditional medicine for its stimulant and decongestant properties. In recent years, ephedrine has gained attention in the scientific community for its potential applications in research and medicine.
作用机制
Ephedrine works by binding to and activating adrenergic receptors in the body. This leads to the release of adrenaline and noradrenaline, which stimulate the sympathetic nervous system. The resulting effects include increased heart rate, blood pressure, and metabolism.
生化和生理效应
Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and increased energy. It also increases the release of norepinephrine, which can improve cognitive function and alertness.
实验室实验的优点和局限性
One advantage of using (1S)-1-(2,5-dimethylphenyl)ethanamine in lab experiments is its well-established mechanism of action. Its effects on the body are well understood, which makes it a useful tool for studying cardiovascular function and metabolism. However, (1S)-1-(2,5-dimethylphenyl)ethanamine also has limitations, including its potential for abuse and the fact that its effects can vary depending on the individual.
未来方向
There are several potential future directions for research on (1S)-1-(2,5-dimethylphenyl)ethanamine. One area of interest is its potential applications in the treatment of obesity and metabolic disorders. Ephedrine has been shown to increase metabolism and promote weight loss, making it a potential tool for managing these conditions. Another area of interest is its potential applications in the treatment of neurological disorders. Ephedrine has been shown to increase the release of dopamine and serotonin in the brain, which could make it a useful tool for treating conditions such as depression and anxiety. Finally, there is interest in exploring the potential use of (1S)-1-(2,5-dimethylphenyl)ethanamine in sports performance enhancement. While this is a controversial area of research, (1S)-1-(2,5-dimethylphenyl)ethanamine has been shown to improve endurance and performance in some studies.
科学研究应用
Ephedrine has been studied extensively for its potential applications in medicine and research. It has been shown to have a variety of effects on the body, including increased heart rate, blood pressure, and metabolism. These effects make (1S)-1-(2,5-dimethylphenyl)ethanamine a useful tool for studying cardiovascular function and metabolism.
属性
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427564 | |
| Record name | (1S)-1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,5-dimethylphenyl)ethanamine | |
CAS RN |
4187-33-1 | |
| Record name | (1S)-1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



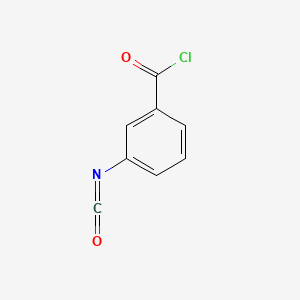
![5-Amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoic acid](/img/structure/B1588575.png)

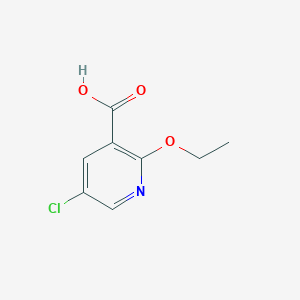

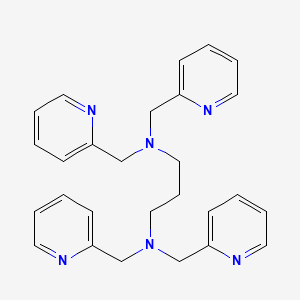
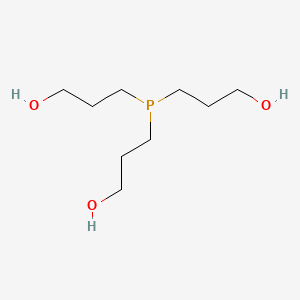
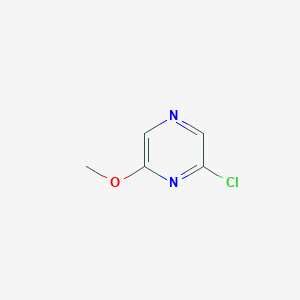
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)

